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Compound of Interest

Compound Name:
4-Chloro-3-methylpyrazolo[1,5-

a]pyrazine

CAS No.: 2309462-56-2

Cat. No.: B2957274

Get Quote

An in-depth technical analysis of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine and its structural

analogs requires a multidisciplinary approach, bridging synthetic organic chemistry with

structural biology. As a highly privileged heterocyclic scaffold, this core is foundational in the

development of next-generation kinase inhibitors targeting oncology, autoimmune disorders,

and neurodegenerative diseases.

This guide dissects the structural rationale, synthetic derivatization workflows, and structure-

activity relationships (SAR) of this critical building block.

Structural Rationale & Pharmacophore Analysis
The molecular architecture of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine (Molecular Formula:

C7H6ClN3)[1] is not accidental; it is a highly evolved starting material designed for precision

medicinal chemistry[2].

The Pyrazolo[1,5-a]pyrazine Core (Hinge Binder): The bicyclic nitrogen-rich system mimics

the purine ring of endogenous ATP. When docked into a kinase active site, the core acts as a
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potent hinge-binding motif. For example, in Bruton's Tyrosine Kinase (BTK), the

pyrazolo[1,5-a]pyrazine core forms a critical hydrogen bond with the backbone nitrogen of

Met477[3].

The C4-Chlorine (Synthetic Handle): The chlorine atom at the 4-position is highly

electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This

primes the C4 position for rapid functionalization via Nucleophilic Aromatic Substitution

(SNAr) or palladium-catalyzed cross-coupling[4].

The C3-Methyl Group (Steric Vector): The seemingly simple addition of a methyl group at the

3-position introduces a profound thermodynamic advantage. It creates a localized steric

clash that restricts the rotational freedom of whatever substituent is added at C4. By locking

the C4-linker into a specific bioactive conformation, the entropic penalty upon target binding

is minimized, drastically increasing kinome selectivity.

Self-Validating Synthetic Methodologies
To generate diverse structural analogs, the C4-chlorine must be displaced. Below are the field-

proven, step-by-step protocols for achieving this, complete with the mechanistic causality

behind the reagent selection.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at
C4
This workflow is utilized to install amine-linked or ether-linked pharmacophores, a common

strategy in the synthesis of BTK and LRRK2 inhibitors[5].

Reaction Setup: In a sealed microwave vial, combine 4-chloro-3-methylpyrazolo[1,5-
a]pyrazine (1.0 eq) and the desired nucleophile (e.g., an O-linked 4-hydroxy-piperidyl

derivative, 1.2 eq).

Solvent & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and N-Methyl-2-

pyrrolidone (NMP) to achieve a 0.5 M concentration.

Causality: NMP is a high-boiling polar aprotic solvent. It is strictly required here because it

effectively solvates the highly charged Meisenheimer complex intermediate, lowering the

activation energy of the substitution[4]. DIPEA acts as a sterically hindered, non-
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nucleophilic proton sink to neutralize the HCl byproduct without competing for the

electrophilic C4 center.

Thermal Activation: Heat the mixture at 120°C for 2-4 hours.

Validation: Monitor via LC-MS. The reaction is self-validating when the starting material

mass (m/z 168.0 [M+H]+) is completely consumed, replaced by the product mass.

Workup: Quench with cold water to precipitate the product, or extract with EtOAc, washing

extensively with brine to remove the NMP.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
When direct aryl or heteroaryl attachment is required (often seen in JAK/TYK2 inhibitor

development), palladium catalysis is employed.

Catalyst & Substrate Loading: Charge an oven-dried flask with the 4-chloro core (1.0 eq), the

desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf

ligand accelerates the final reductive elimination step, preventing the formation of

homocoupled byproducts.

Biphasic Solvent System: Add aqueous K₂CO₃ (2.0 M, 3.0 eq) and 1,4-dioxane (ratio 1:4).

Causality: The biphasic nature is non-negotiable. Water is essential to dissolve the

inorganic base, generating the reactive boronate species required for the transmetalation

step. Dioxane solubilizes the organic substrates.

Degassing: Sparge the solution with N₂ for 10 minutes. Oxygen must be excluded to prevent

the oxidation of Pd(0) to inactive Pd(II) species.

Execution: Heat at 90°C for 12 hours, filter through Celite, and purify via flash

chromatography.
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Synthetic divergence of the pyrazolo[1,5-a]pyrazine core via SNAr and Suzuki cross-coupling.
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Mechanism of kinase inhibition via hinge-binding and downstream signaling abrogation.
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Biological Targets & SAR Data Presentation
The derivatization of the 4-chloro-3-methylpyrazolo[1,5-a]pyrazine core has led to

breakthroughs across multiple therapeutic areas. In lung adenocarcinoma models (A549 cell

lines), specific pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated significant

cytotoxicity by reducing phosphoinositide 3-kinase (PI3K) protein levels[6]. Furthermore, in the

realm of neuroimmunology, compounds utilizing this core as a hinge-binder (such as the

precursors to BIIB129) have shown profound efficacy in targeting BTK for Multiple Sclerosis[3].

Table 1: Quantitative SAR Summary of Pyrazolo[1,5-a]pyrazine Analogs

Target Kinase
Disease
Indication

C4
Substitution
Strategy

Representative
Efficacy

Mechanism of
Action

BTK
Multiple

Sclerosis

O-linked piperidyl

+ acrylamide

warhead

IC50 < 10 nM

Targeted

Covalent

(Cys481)

PI3K
Lung

Adenocarcinoma

Long-chain alkyl

amides
IC50 ~ 7.01 µM

Reversible ATP-

competitive

LRRK2
Parkinson's

Disease

Aryl/Heteroaryl

amines
Low nM range

Reversible ATP-

competitive

JAK1 / TYK2
Autoimmune

Disorders

Aryl/Heteroaryl

via Suzuki

coupling

Low nM range
Reversible ATP-

competitive

Data synthesized from preclinical characterizations of BIIB129 analogs[3] and A549 cell line

assays[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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